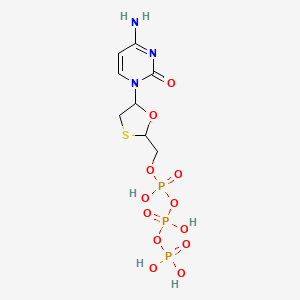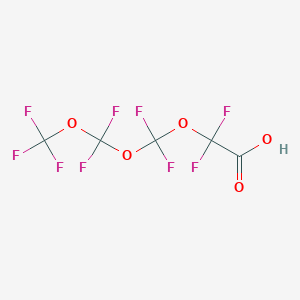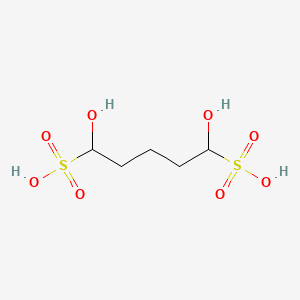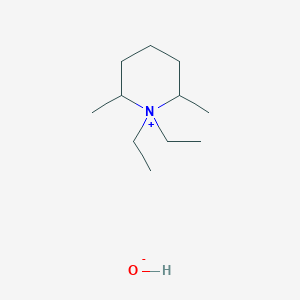
1,10-Phenanthrolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthrolin-5-ol is a heterocyclic organic compound derived from 1,10-phenanthroline. It is characterized by the presence of a hydroxyl group at the 5th position of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-ol can be synthesized through various methods. One common approach involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as hydrogen peroxide or peroxomonosulfate ion in an acidic medium . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Phenanthrolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxomonosulfate ion, acidic medium.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthrolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in biochemical assays to study metal-protein interactions and enzyme activities.
Industry: Utilized in the development of luminescent materials and sensors for detecting metal ions.
Wirkmechanismus
The mechanism of action of 1,10-Phenanthrolin-5-ol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound’s interaction with metal ions also influences its photophysical properties, making it useful in various analytical applications.
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthrolin-5-ol can be compared with other similar compounds such as:
1,10-Phenanthroline: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine: Another chelating agent, but with different coordination properties and stability.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness: this compound’s unique hydroxyl group at the 5th position enhances its reactivity and allows for the formation of a wider range of derivatives compared to its parent compound, 1,10-phenanthroline .
Eigenschaften
CAS-Nummer |
92695-51-7 |
|---|---|
Molekularformel |
C12H8N2O |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
1,10-phenanthrolin-5-ol |
InChI |
InChI=1S/C12H8N2O/c15-10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7,15H |
InChI-Schlüssel |
SNBOLBZXDXGTEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12090948.png)




![3-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoic acid](/img/structure/B12090991.png)

![(+)-[6]-Gingerol; (S)-(+)-[6]Gingerol; (S)-[6]Gingerol](/img/structure/B12090999.png)




